Decyldimethyloctylammonium chloride

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Context

Quaternary Ammonium Compounds (QACs) are a broad class of organic, cationic chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups, with the charge balanced by a halide or other anion. rsc.org This permanent positive charge makes them effective cationic surfactants and antimicrobials with a wide spectrum of activity against bacteria, fungi, and enveloped viruses. rsc.orgnih.gov Their mechanism of action is generally understood to involve the disruption of microbial cell membranes. nih.govherts.ac.uk The positively charged cationic head of the QAC molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a breakdown of membrane integrity, leakage of essential intracellular contents, and eventual cell death. nih.govresearchgate.net

The effectiveness and specific properties of a QAC are determined by the nature of its four organic substituents, particularly the length of the N-alkyl chains. nih.gov This structural diversity allows for a wide range of applications, including as disinfectants, antiseptics, preservatives, and antistatic agents in various consumer, industrial, and medical products. elsevierpure.comnih.gov The use of QACs has seen a significant increase, particularly in response to the COVID-19 pandemic, where they are a key component in many EPA-registered disinfectants. nih.gov Despite their long history of use, QACs are considered a chemical class of emerging concern, prompting ongoing evaluation of their environmental and biological interactions. elsevierpure.com

Significance and Research Relevance of Decyldimethyloctylammonium Chloride within the QAC Class

This compound, also known by synonyms such as Octyldecyldimethylammonium chloride and the INCI name Quaternium-24, is a QAC identified by the CAS number 32426-11-2. nih.govscbt.com Structurally, it is an asymmetric dialkyl QAC, featuring two methyl groups, one octyl (C8) alkyl chain, and one decyl (C10) alkyl chain attached to the central nitrogen atom. nih.gov This asymmetry distinguishes it from more commonly researched symmetric dialkyl QACs like Didecyldimethylammonium chloride (DDAC), which has two C10 chains. wikipedia.org

Its research relevance stems from its use as an active antimicrobial ingredient in disinfectants and sanitizers. haz-map.com It is utilized in formulations for treating hard surfaces, agricultural equipment, and industrial water systems. haz-map.com The significance of this compound in a research context lies in its representation of asymmetrically substituted QACs, whose specific interactions with microbial membranes may differ from their symmetric counterparts. However, it is most often found as a component within multi-agent disinfectant products rather than as a sole active ingredient, which contributes to the limited volume of dedicated academic study on the compound itself.

Table 1: Physicochemical Properties of this compound

Current Research Landscape and Gaps Pertaining to this compound

The current academic research landscape for QACs is extensive but heavily skewed towards a few specific compounds, most notably Benzalkonium chlorides (BAC) and Didecyldimethylammonium chloride (DDAC). elsevierpure.comnih.gov These compounds are often used as models to understand the broader class. In contrast, there is a significant lack of publicly available, in-depth scientific studies focusing specifically on this compound. acs.org While it is listed in chemical databases and regulatory documents, detailed investigations into its antimicrobial efficacy, mechanistic action, and environmental fate are not prevalent in peer-reviewed literature. nih.gov

The primary research gap is the absence of comparative studies that would elucidate the specific contributions of its asymmetric alkyl chain structure to its function. Research on DDAC, for example, has investigated its specific mechanism against E. coli, showing it causes leakage of intracellular macromolecules. nih.gov Similar dedicated studies for this compound are missing, making it difficult to ascertain if its C8 and C10 chains confer unique advantages or properties compared to the dual C10 chains of DDAC. Further gaps include a lack of data on its potential to promote antimicrobial resistance, a known concern for the QAC class in general. acs.org

Table 2: Structural Comparison of Selected Quaternary Ammonium Compounds

Scope and Objectives of Scholarly Inquiry on this compound

The notable gaps in the scientific literature define a clear scope for future scholarly inquiry. The primary objective should be to establish a comprehensive scientific profile for this compound, moving beyond the basic identification data currently available.

Key objectives for future research should include:

Mechanistic Studies: Investigating the precise molecular interactions between this compound and microbial membranes to understand how its asymmetric structure influences its biocidal activity.

Comparative Efficacy Analysis: Conducting direct, controlled studies to compare its antimicrobial effectiveness against a broad spectrum of microbes versus symmetric QACs (like DDAC) and benzyl-containing QACs (like BAC).

Antimicrobial Resistance Potential: Assessing the potential for and mechanisms by which microbes might develop resistance to this specific QAC, contributing to the broader understanding of QAC resistance. acs.org

Environmental Fate and Transport: Researching its persistence, degradation pathways, and mobility in various environmental compartments, such as soil and water systems. rsc.org

Structure

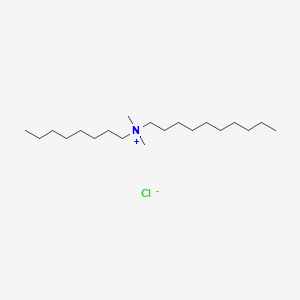

2D Structure

Properties

IUPAC Name |

decyl-dimethyl-octylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-14-16-18-20-21(3,4)19-17-15-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXCDVTWABNWLW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035549 | |

| Record name | Octyl decyl dimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green powder; [Airkem Professional Products MSDS] | |

| Record name | 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl dimethyl octyl ammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32426-11-2 | |

| Record name | Octyldecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32426-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl dimethyl octyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternium-24 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl decyl dimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyldimethyloctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERNIUM-24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2NG1539G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Studies of Decyldimethyloctylammonium Chloride

Advanced Synthetic Methodologies for Decyldimethyloctylammonium Chloride

The synthesis of this compound is primarily achieved through the quaternization of a tertiary amine with an alkyl halide. This process, a variation of the classic Menshutkin reaction, involves the reaction of octyldimethylamine with decyl chloride. wikipedia.org

Quaternization Reactions and Reaction Kinetics in Alkyl Amine Synthesis

The quaternization of tertiary amines, such as the synthesis of this compound, is a type of nucleophilic substitution reaction (SN2). rsc.org The reaction rate is influenced by the nucleophilicity of the tertiary amine and the nature of the leaving group on the alkyl halide. rsc.org Kinetic studies of similar quaternization reactions reveal that the process typically follows second-order kinetics, being first order with respect to both the amine and the alkyl halide. sciensage.infokoreascience.kr

The progress of these reactions can be monitored by techniques such as conductometry, which measures the increase in conductance as the ionic quaternary ammonium (B1175870) salt is formed. sciensage.info The rate of reaction is also dependent on the steric hindrance around the nitrogen atom of the tertiary amine and the carbon atom of the alkyl halide. sciensage.info

Influence of Reaction Parameters on Synthesis Yield and Purity

Several reaction parameters critically affect the yield and purity of the synthesized this compound.

Temperature: Increasing the reaction temperature generally increases the reaction rate. sciensage.info For instance, a patent for a similar compound, didecyl dimethyl ammonium chloride, describes a reflux reaction at temperatures between 75 and 95°C. patsnap.com

Pressure: A patent for preparing didecyl dimethyl ammonium chloride specifies a reaction pressure of less than or equal to 0.18 MPa. patsnap.com

Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents are known to stabilize the reaction intermediates and are often favored. rsc.org Common solvents used in Menshutkin reactions include alcohols. wikipedia.org The dielectric constant of the medium can significantly impact the reaction rate, suggesting the formation of a polar transition state. sciensage.info

| Parameter | Influence on Synthesis | Typical Conditions |

| Temperature | Increases reaction rate. | 75-95°C |

| Pressure | Can influence reaction kinetics. | ≤ 0.18 MPa |

| Solvent | Affects reaction rate and intermediate stability. | Polar solvents (e.g., alcohols) |

Catalytic Approaches and Mechanistic Investigations in this compound Synthesis

While the direct quaternization is the primary route, catalytic approaches can be employed to enhance reaction efficiency. In the synthesis of the related didecyl dimethyl ammonium chloride, an alkaline catalyst such as sodium carbonate has been used. patsnap.com

Mechanistic investigations confirm that the quaternization of tertiary amines with alkyl halides proceeds via an SN2 mechanism. rsc.org This is supported by kinetic data and the influence of solvent polarity on the reaction rates. rsc.orgsciensage.info The negative entropy of activation observed in some studies indicates a highly ordered transition state with significant charge separation. sciensage.info

Derivatization and Structural Modifications for Enhanced Efficacy and Functional Properties

The properties of this compound can be fine-tuned through derivatization and structural modifications.

Synthesis of this compound Analogues with Varied Alkyl Chain Lengths and Structures

The synthesis of analogues with different alkyl chain lengths is a common strategy to modulate the properties of quaternary ammonium compounds. For example, didecyldimethylammonium chloride (DDAC) is a well-known QAC with two C10 alkyl chains. wikipedia.org The synthesis of such analogues follows the same fundamental quaternization reaction, simply by selecting different tertiary amines and alkyl halides. The effect of alkyl chain length on the rate of quaternization has been a subject of study, indicating that beyond a certain chain length (e.g., three carbons), the activation energy for the reaction may become independent of further increases in chain length. rsc.org

| Compound Name | Structure |

| This compound | [C₁₀H₂₁N(CH₃)₂(C₈H₁₇)]⁺Cl⁻ |

| Didecyldimethylammonium chloride | [ (C₁₀H₂₁)₂N(CH₃)₂]⁺Cl⁻ |

| Dioctyldimethylammonium chloride | [ (C₈H₁₇)₂N(CH₃)₂]⁺Cl⁻ |

| n-Alkyl (50% C14, 40% C12, 10% C16) dimethyl benzyl (B1604629) ammonium chloride | A mixture of QACs with varying alkyl chain lengths. |

Impact of Subtle Structural Modifications on Antimicrobial and Biocidal Characteristics

The antimicrobial and biocidal activity of quaternary ammonium compounds is strongly linked to their chemical structure, particularly the length of the alkyl chains. The efficacy of these compounds is dependent on their ability to disrupt the cell membranes of microorganisms. wikipedia.org

Research on various QACs, including those structurally related to this compound, has shown that the balance between the hydrophobic alkyl chains and the hydrophilic cationic head is crucial for their biological activity. For instance, mixtures of QACs with different alkyl chain lengths, such as those containing octyldecyl dimethyl ammonium chloride, didecyl dimethyl ammonium chloride, and dioctyl dimethyl ammonium chloride, are often used in disinfectant formulations. epa.gov This suggests that a combination of different chain lengths can provide a broader spectrum of antimicrobial activity. The specific arrangement and length of the alkyl groups influence the compound's ability to interact with and penetrate the lipid bilayers of microbial cells. wikipedia.org

Antimicrobial and Biocidal Mechanisms of Action of Decyldimethyloctylammonium Chloride

Elucidation of Cellular and Molecular Interactions

The antimicrobial activity of QACs like Decyldimethyloctylammonium chloride, which possesses both an octyl (C8) and a decyl (C10) alkyl chain, is generally attributed to their ability to interact with and disrupt microbial cell membranes, leading to cell death. biosynth.comontosight.ai These cationic surfactants are drawn to the negatively charged components of microbial cell envelopes.

Microbial Cell Membrane Disruption and Permeability Alterations by this compound

The fundamental mechanism of action for this compound involves the disruption of the microbial cell membrane. biosynth.com The lipophilic alkyl chains are critical for this activity, as they influence the compound's ability to penetrate the lipid-rich membrane. ontosight.ai

Dissociation of Lipid Bilayers and Modulation of Membrane Fluidity

Leakage of Intracellular Macromolecules and Ions (e.g., Proteins, β-Galactosidase)

A direct consequence of compromised membrane integrity is the leakage of essential intracellular components. While specific studies quantifying the leakage of proteins or enzymes like β-galactosidase induced by this compound are not found, this is a hallmark of QAC activity. This leakage of vital cytoplasmic constituents ultimately contributes to cell death. academicjournals.org Research on DDAC has demonstrated that it causes the leakage of both proteins and β-galactosidase from Escherichia coli cells. nih.gov

Effects on Microbial Cellular Structures and Integrity (e.g., Bleb Formation)

Detailed microscopic studies observing morphological changes such as bleb formation on microbial cells specifically treated with this compound are not described in the available literature. Such phenomena are, however, documented for other QACs. For instance, treatment of Staphylococcus aureus and E. coli with DDAC has been shown to cause the formation of protrusions or "blebs" on the cell surface, indicative of severe membrane damage. nih.govacademicjournals.org

Concentration-Dependent Efficacy and Microbial Population Dynamics

The effectiveness of this compound as an antimicrobial agent is dependent on its concentration. Like other QACs, it can exhibit a spectrum of activity, ranging from inhibiting growth to actively killing microorganisms. wikipedia.org

Characterization of Bacteriostatic and Bactericidal Activity Profiles of this compound

This compound is classified as a bactericidal and fungicidal agent. epa.gov At sufficient concentrations, it is capable of killing a broad spectrum of bacteria. epa.gov The distinction between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity is concentration-dependent. While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for a wide range of organisms are not compiled in the available literature for this specific compound, the general principle for QACs holds that lower concentrations may only inhibit microbial proliferation, while higher concentrations are required for a lethal effect. nih.gov

Kinetics of Microbial Adaptation, Growth, and Death at Sub-Minimum Inhibitory Concentrations

When exposed to sub-MIC levels of DDAC, bacteria such as Escherichia coli and Bacillus cereus exhibit distinct phases of adaptation, growth, and death over time. nih.gov Mathematical models have been employed to understand these dynamics, revealing that the effect of the disinfectant is concentration-dependent. nih.govnih.gov At lower sub-MIC levels, the primary effect may be bacteriostatic, characterized by an extended lag phase and a reduced growth rate. As the concentration approaches the MIC, a bactericidal effect becomes more prominent, leading to a death phase after a period of initial growth. nih.gov

The exposure of bacteria to sub-lethal concentrations of QACs like DDAC can lead to the development of resistance, with some studies showing an increase in the MIC value for E. coli after such exposure. nih.gov This adaptation is a significant concern in environments where disinfectants may be present at diluted concentrations.

Table 1: Sub-MIC Concentrations of Didecyldimethylammonium Chloride (DDAC) Tested Against E. coli and B. cereus

| Microorganism | Tested Sub-MIC Concentrations (mg/L) |

|---|---|

| Escherichia coli | 0.5, 0.75, 1.00, 1.50, 2.00, 3.00 nih.gov |

Broad-Spectrum Antimicrobial Activity in Research Settings

This compound and its analogues demonstrate efficacy against a range of Gram-positive and Gram-negative bacteria. The primary mechanism involves interaction with the cell membrane, leading to its disruption and subsequent leakage of intracellular components. nih.govwikipedia.org

For the closely related DDAC, the minimum inhibitory concentration (MIC) against Escherichia coli has been reported to be 1.3 mg/L. nih.gov Studies on Staphylococcus aureus have shown that DDAC exhibits MIC values ranging from 0.4 to 1.8 ppm. nih.gov The bactericidal action of DDAC against S. aureus is enhanced at higher temperatures. nih.gov Morphological studies have revealed that treatment of S. aureus with DDAC can cause the formation of protrusions on the cell wall and leakage of cellular material. academicjournals.org

While specific studies on the efficacy of this compound against the plant pathogen Pseudomonas syringae pv. syringae are not detailed in the provided search results, the general activity of QACs against Pseudomonas species suggests potential for inhibition. nih.gov

Table 2: Reported MIC Values for Didecyldimethylammonium Chloride (DDAC) against Specific Bacteria

| Bacterial Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1.3 mg/L nih.gov |

Analogues of this compound have demonstrated significant antifungal activity. Didecyldimethylammonium chloride is a common agent used for its effectiveness against fungi like Candida albicans. nih.gov The proposed mechanism involves the adsorption of the positively charged QAC molecule onto the fungal cell membrane, followed by its insertion into the membrane, which alters the cell surface charge and leads to cell lysis. nih.gov

Studies have explored enhancing the antifungal activity of DDAC by combining it with other molecules. For instance, its inclusion in cyclodextrin (B1172386) complexes has been shown to maintain or even produce a synergistic fungistatic effect against C. albicans. nih.gov Another quaternary ammonium (B1175870) salt, dimethylaminododecyl methacrylate (B99206) (DMADDM), has also been shown to inhibit the growth and hyphal development of C. albicans, with its efficacy being pH-dependent. nih.gov

The biocidal spectrum of this compound analogues extends to algae, viruses, and mycobacteria.

Algaecidal Properties: Quaternary ammonium compounds, including those with C8, C10, and C12 alkyl chains, are known to be effective algaecides. epa.gov They are used in various applications to control algal growth in water systems and on surfaces.

Virucidal Properties: Formulations containing octyl decyl dimethyl ammonium chloride have been shown to have virucidal activity. epa.govnih.govgoogle.com For example, a formulation containing this compound was proven effective against Duck Hepatitis B Virus (DHBV), a surrogate for Human Hepatitis B Virus (HBV). epa.govepa.gov The mechanism of action against enveloped viruses involves the disruption of the viral envelope by the surfactant properties of the QAC. epa.gov

Tuberculocidal Properties: The efficacy of QACs against Mycobacterium tuberculosis can be variable. Some studies have reported that certain quaternary ammonium compounds alone are not effective against M. tuberculosis. google.com However, synergistic compositions have been developed. For instance, a patented formulation combines didecyldimethylammonium chloride with a chlorine-containing bleach compound to achieve tuberculocidal activity at lower concentrations than either component alone. google.com The European standard for determining tuberculocidal activity specifies testing against Mycobacterium terrae. nih.gov

Mechanisms of Microbial Resistance and Adaptation to Decyldimethyloctylammonium Chloride

Molecular Mechanisms of Acquired Resistance to Quaternary Ammonium (B1175870) Compounds

Bacteria have evolved sophisticated molecular strategies to counteract the antimicrobial effects of QACs like decyldimethyloctylammonium chloride. These mechanisms often involve the active removal of the compound from the cell or genetic alterations that reduce its effectiveness.

A primary mechanism of resistance to QACs is the overexpression of efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. nih.govacs.org Several families of efflux pumps contribute to QAC resistance, including the Small Multidrug Resistance (SMR) family and the Resistance-Nodulation-Cell Division (RND) family. acs.org

The most well-characterized efflux pumps associated with QAC resistance are encoded by qac genes, often located on mobile genetic elements such as plasmids and integrons. nih.govasm.org This mobility facilitates the spread of resistance among different bacterial species. The QacA and QacB pumps, for example, are known to confer resistance to a variety of QACs. nih.gov The QacE and QacEΔ1 genes are also frequently identified in clinical and environmental isolates, contributing to reduced susceptibility.

Induction of these efflux pumps can be triggered by exposure to QACs, leading to a decreased intracellular concentration of the disinfectant and allowing the bacteria to survive at higher concentrations. nih.govresearchgate.net For instance, studies have shown that exposure to QACs can induce the overexpression of the MexAB-OprM efflux pump in Pseudomonas aeruginosa, contributing to decreased susceptibility. researchgate.net

| Efflux Pump Family | Examples | Mechanism of Action |

| Small Multidrug Resistance (SMR) | QacA, QacB, QacE, QacEΔ1, EmrE | Confer resistance to a variety of QACs by actively pumping them out of the cell. acs.org |

| Resistance-Nodulation-Cell Division (RND) | MexAB-OprM | A tripartite system found in Gram-negative bacteria that exports a wide range of substrates, including QACs. acs.org |

Bacterial resistance to this compound is also mediated by complex gene regulatory networks and genetic adaptations. Exposure to QACs can trigger stress responses in bacteria, leading to the upregulation of genes involved in resistance. nih.gov

A key regulatory element in QAC resistance is the qacR gene, which encodes a transcriptional repressor that controls the expression of the qacA efflux pump gene. nih.gov In the absence of a QAC, the QacR protein binds to the promoter region of the qacA gene, preventing its transcription. When a QAC enters the cell, it binds to QacR, causing a conformational change that releases it from the DNA and allows for the expression of the QacA efflux pump.

Long-term exposure to QACs can also lead to the selection of stable mutations in genes that contribute to resistance. nih.gov These mutations can occur in the genes encoding the efflux pumps themselves, leading to more efficient pumps, or in regulatory genes, resulting in constitutive overexpression of the pumps. For example, mutations in negative regulators like acrR, marR, and soxR have been shown to contribute to increased resistance to QACs. nih.gov

Impact of Sub-Inhibitory Concentrations on Resistance Evolution

The widespread presence of sub-inhibitory concentrations of QACs in the environment is a significant driver of resistance evolution. rsc.orgmdpi.comresearchgate.net Exposure to these low levels of disinfectants, which are not sufficient to kill the bacteria, can select for and promote the growth of resistant strains. atamanchemicals.commdpi.com

Studies have demonstrated that prolonged exposure of bacteria like Escherichia coli and Pseudomonas aeruginosa to sub-inhibitory concentrations of QACs, including didecyldimethylammonium chloride (a close relative of this compound), leads to a significant increase in their minimum inhibitory concentration (MIC) for these compounds. nih.govrsc.org This adaptation can be either a temporary phenotypic change or a result of stable genetic mutations. mdpi.com For instance, in one study, the MIC of P. aeruginosa for benzalkonium chloride increased from 80 mg/l to 150 mg/l after 10 cycles of exposure to a sub-inhibitory concentration. rsc.org

Furthermore, exposure to sub-inhibitory QAC concentrations can enhance biofilm formation and promote the transfer of resistance genes via plasmids, further accelerating the spread of resistance. nih.govnih.gov

| Bacterial Species | QAC | Effect of Sub-Inhibitory Exposure | Reference |

| Pseudomonas aeruginosa | Benzalkonium chloride | MIC increased from 80 mg/l to 150 mg/l after 10 exposure cycles. rsc.org | rsc.org |

| Pseudomonas aeruginosa | Cetyltrimethyl ammonium chloride | MIC increased from 110 mg/l to 160 mg/l after 10 exposure cycles. rsc.org | rsc.org |

| Escherichia coli | Didecyldimethylammonium chloride | Developed significantly higher antibiotic resistance compared to exposure to benzalkonium chloride. nih.gov | nih.gov |

| Escherichia coli, Listeria monocytogenes | Didecyldimethylammonium chloride | Threefold increase in MIC observed in 48% of strains after 7 days of exposure. nih.gov | nih.gov |

Cross-Resistance Mechanisms with Other Antimicrobial Agents and Disinfectants

A concerning consequence of QAC resistance is the potential for cross-resistance to other antimicrobial agents, including clinically important antibiotics. nih.govnih.gov The mechanisms that confer resistance to QACs, particularly the overexpression of multidrug efflux pumps, can also recognize and expel other structurally unrelated compounds. nih.govresearchgate.net

For example, the RND family of efflux pumps, which are effective against QACs, can also export various classes of antibiotics, such as fluoroquinolones, beta-lactams, and tetracyclines. nih.gov Therefore, the selection pressure exerted by the use of QACs can inadvertently lead to the emergence of bacteria that are also resistant to these antibiotics. nih.gov

Cross-resistance has been observed between different types of QACs as well. researchgate.netrsc.org Bacteria that have developed resistance to one QAC often exhibit reduced susceptibility to others. For instance, exposure of P. aeruginosa to benzalkonium chloride led to an increased MIC for cetyltrimethyl ammonium chloride, and vice versa. rsc.org This phenomenon highlights the broad-spectrum nature of some resistance mechanisms and the potential for a single selective pressure to drive resistance to multiple biocides.

Environmental Fate and Ecotoxicological Research of Decyldimethyloctylammonium Chloride

Biodegradation Pathways and Kinetics

The breakdown of decyldimethyloctylammonium chloride in the environment is primarily a biological process, with both aerobic and anaerobic pathways contributing to its transformation. The efficiency and speed of this degradation are influenced by a variety of environmental factors.

Aerobic and Anaerobic Degradation Processes and Half-Lives

Under aerobic conditions, such as those found in the water column of rivers and lakes, the degradation of dialkyl QACs can be slow. Studies on the closely related DDAC have calculated an aerobic half-life of 180 days in flooded river water. regulations.gov In anaerobic environments, like deep sediments or oxygen-depleted water, the process is even slower, with a calculated half-life of 261 days for DDAC. regulations.govepa.gov In soil, the persistence can be significantly longer; one aerobic soil metabolism study showed that DDAC was very stable, with a calculated half-life of 1,048 days. regulations.govepa.gov However, some studies have shown that under optimal conditions in a river water die-away test, the ultimate biodegradation half-life for DDAC can be as short as 11.2 days. scribd.com

Half-Life of Didecyldimethylammonium Chloride (DDAC) in Various Environmental Compartments

This table summarizes the degradation half-life of DDAC, a compound structurally similar to this compound, under different environmental conditions.

| Environmental Compartment | Condition | Half-Life (Days) | Reference |

|---|---|---|---|

| Flooded River Water | Aerobic | 180 | regulations.govepa.gov |

| Flooded River Water | Anaerobic | 261 | regulations.govepa.gov |

| Soil | Aerobic | 1,048 | regulations.govepa.gov |

| River Water (Die-Away Test) | Aerobic | 11.2 | scribd.com |

| Sediment | Anaerobic | 4,594 | epa.gov |

Microbial Degradation by Specific Bacterial Strains (e.g., Pseudomonas fluorescens TN4)

Specific microorganisms play a crucial role in the breakdown of QACs. A notable example is the bacterium Pseudomonas fluorescens TN4, which was isolated from activated sludge. nih.govresearchgate.net This strain is capable of using DDAC as its sole source of carbon. nih.govresearchgate.net Research has demonstrated that P. fluorescens TN4 is highly resistant to DDAC and other QACs, such as alkyltrimethyl- and alkylbenzyldimethyl-ammonium salts. nih.gov The genus Pseudomonas is well-known for its resistance to disinfectants and its ability to metabolize a wide range of organic compounds. researchgate.netnih.gov Other bacteria, including Aeromonas hydrophila, have also been identified as capable of degrading related QACs. researchgate.net The presence of such QAC-resistant and degrading bacteria in the environment is key to the natural attenuation of these compounds. nih.gov

Identification and Characterization of Biodegradation Intermediates and Products (e.g., N-dealkylation products)

The primary biodegradation pathway for dialkyl QACs like DDAC involves a process called N-dealkylation. nih.govresearchgate.net Studies on Pseudomonas fluorescens TN4 have shown that it degrades DDAC by sequentially cleaving the alkyl chains from the nitrogen atom. nih.govresearchgate.net This process first yields decyldimethylamine, which is then further dealkylated to produce dimethylamine. nih.govresearchgate.net These intermediate products, along with the resulting decanal (B1670006) or decanoic acid, are then more easily mineralized to carbon dioxide and water. nih.govresearchgate.net The initial cleavage of the C-N bond is a critical first step in detoxifying the QAC molecule. researchgate.netresearchgate.net

Factors Influencing Biodegradability (e.g., Chemical Concentration, Alkyl Chain Length, Microbial Population Characteristics)

The rate and extent of the biodegradation of this compound are not constant but are influenced by several key factors. regulations.gov

Chemical Concentration : High concentrations of QACs can be toxic to the very microorganisms responsible for their degradation, potentially inhibiting the process. nih.gov Conversely, sub-inhibitory concentrations may allow for microbial adaptation. researchgate.net

Alkyl Chain Length : The length of the alkyl chains is a critical determinant of biodegradability. An increase in chain length can lead to decreased water solubility, making the compound less available to microbes. researchgate.net For instance, studies on other QACs have shown a significant drop in biodegradability when the alkyl chain length increases from C14 to C16 and C18. nih.gov

Microbial Population Characteristics : The presence of a well-adapted microbial community is essential for effective degradation. regulations.gov Environments with a history of QAC exposure, such as wastewater treatment plants, often harbor resistant and degrading microbial populations. researchgate.net

Sorption : The strong tendency of QACs to adsorb to solids like sludge and sediment can outcompete biodegradation, making the compounds less bioavailable for microbial breakdown. nih.govnih.gov

Environmental Transport and Distribution

The movement of this compound through the environment is heavily controlled by its physical and chemical properties, particularly its tendency to attach to solid particles.

Adsorption and Desorption Behavior in Soil and Sediment Matrices

This compound, as a cationic molecule, has a strong tendency to adsorb to negatively charged particles in soil and sediment. regulations.govnih.gov This process is primarily driven by ion exchange. nih.gov Studies on the similar compound DDAC have demonstrated its immobility in soil, with high adsorption coefficients (Kads) in various soil types. regulations.gov This strong binding means the compound is not expected to be mobile in soil and is unlikely to contaminate groundwater. regulations.gov The clay content of the soil is a dominant factor influencing the degree of sorption. nih.gov While this strong adsorption limits the compound's mobility, it also leads to its accumulation in sediments and sludge-amended soils. nih.govmst.dk

Freundlich Adsorption Coefficients (Kads) for DDAC in Various Soil Types

This table shows the strong tendency of DDAC, a proxy for this compound, to bind to different soil matrices, indicating low mobility.

| Soil Type | Freundlich Kads (L/kg) | Reference |

|---|---|---|

| Sand | 1,095 | regulations.gov |

| Sandy Loam | 8,179 | regulations.gov |

| Silty Clay Loam | 32,791 | regulations.gov |

| Silt Loam | 30,851 | regulations.gov |

Ecological Impact and Hazard Assessment in Research Contexts

The biocidal nature of this compound necessitates a thorough evaluation of its impact on non-target organisms and ecosystems.

This compound is classified as very toxic to aquatic life. nih.gov Due to a lack of specific data for this compound, the ecotoxicity is represented by data for Didecyldimethylammonium chloride (DDAC), a closely related and highly toxic dialkyl QAC. jst.go.jpherts.ac.uk Studies show that DDAC is highly toxic to aquatic microorganisms, with effective concentrations causing harm at levels below 1 mg/L. jst.go.jp The toxicity is evident across different trophic levels, including primary producers like algae and primary consumers like crustaceans.

The mechanism of toxicity involves the disruption of cell membranes. As cationic surfactants, these compounds interact with the negatively charged components of cell walls and membranes, leading to a loss of integrity, leakage of cellular contents, and eventual cell death.

Below are representative toxicity data for Didecyldimethylammonium chloride (DDAC) on aquatic organisms.

| Test Organism | Species | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Green Algae | Pseudokirchneriella subcapitata | EC50 (Growth Inhibition) | 72 hours | 0.16 | dguv.de |

| Crustacean (Water Flea) | Daphnia magna | EC50 (Immobilisation) | 48 hours | 0.09 | dguv.de |

| Crustacean (Water Flea) | Daphnia magna | LC50 (Mortality) | 48 hours | 0.087 | dguv.de |

When introduced to terrestrial environments, for instance through the application of sewage sludge (biosolids) to land, this compound can impact soil microbial communities. As a biocide, it has the potential to disrupt the structure and function of these communities, which are vital for nutrient cycling and soil health.

However, the environmental impact is moderated by the compound's strong and rapid binding to soil particles, particularly clay and organic matter. This sorption reduces the bioavailability of the QAC to soil microorganisms, thereby mitigating its acute toxic effects. Research on related compounds suggests that while high concentrations can inhibit microbial activity, some microorganisms, such as those from the genus Pseudomonas, may possess the ability to degrade QACs, potentially utilizing them as a source of carbon and nitrogen. dguv.de Nonetheless, the introduction of such biocides can lead to shifts in the microbial population, potentially favoring more resistant species.

Wastewater treatment plants (WWTPs) are a primary sink for QACs like this compound discharged from industrial and domestic sources. toxicdocs.org The fate of these compounds in WWTPs is predominantly governed by their physicochemical properties. Due to their cationic nature and hydrophobicity, they have a very high affinity for the solid phase.

Studies on analogous compounds show removal rates from the aqueous phase in WWTPs can be over 90%, but this is mainly due to adsorption onto sewage sludge rather than degradation. oecd.org This process concentrates the chemical in the sludge.

Denitrification Sludge: Under anoxic or anaerobic conditions, such as those found in denitrification sludge reactors, the biodegradation of QACs is reported to be very poor or negligible. herts.ac.uk This persistence means they can accumulate in sludge that is destined for disposal or land application.

Nitrification Systems: The nitrification process, a crucial step in nitrogen removal performed by specific groups of aerobic bacteria, can be sensitive to QACs. While typical influent concentrations may not inhibit the process, shock loads or high concentrations from industrial discharges could interfere with the activity of nitrifying bacteria. researchgate.net

A significant area of research is the potential for QACs in wastewater environments to contribute to the proliferation and spread of antimicrobial resistance. The presence of sublethal concentrations of these biocides can create selective pressure, favoring bacteria that carry resistance genes, which may also confer resistance to clinically important antibiotics. toxicdocs.org

Toxicological Research and Health Impact Mechanisms of Decyldimethyloctylammonium Chloride

Immunological and Hypersensitivity Mechanisms

Modulation of Immune Cell Phenotypes (e.g., IgE-expressing B-cells) in Hypersensitivity Responses:No studies were identified that examined the modulation of specific immune cell phenotypes, such as IgE-expressing B-cells, in response to exposure to Decyldimethyloctylammonium chloride.

To generate the requested article would require extrapolating data from different, albeit related, chemicals (like DDAC), which would violate the explicit instructions for scientific accuracy and focus. The current body of scientific literature does not provide the specific, detailed findings necessary to populate the requested outline for this compound.

Systemic Toxicological Investigations

Systemic toxicological studies on this compound and related quaternary ammonium (B1175870) compounds (QACs) have identified specific target organs and systems following exposure. The primary route of concern for systemic effects is oral ingestion, which can lead to a range of adverse outcomes.

Gastrointestinal Tract Effects Associated with Oral Exposure

Oral exposure to QACs, including this compound, can induce significant local and systemic effects on the gastrointestinal (GI) tract. The corrosive nature of these compounds is a primary driver of the observed toxicity. nih.gov Ingestion can lead to caustic injury to the GI tract, characterized by symptoms such as nausea, vomiting, and abdominal pain. ijms.info

Studies in laboratory animals provide more detailed insights into these effects. In acute oral toxicity studies with a product containing octyl decyl dimethyl ammonium chloride, rats exhibited clinical signs such as diarrhea and decreased or soft feces. epa.gov Post-mortem examinations of animals that succumbed to high doses revealed notable abnormalities in the gastrointestinal system, including:

Distended gastrointestinal tracts epa.gov

Thickened stomach mucosa epa.gov

The presence of unusual contents in the stomach and intestines, such as brown or white paste and green or yellow liquid epa.gov

These findings are consistent with the irritating and corrosive properties of QACs, which can disrupt the integrity of the cellular membranes lining the GI tract. ijms.infonih.gov This disruption can lead to cell death, inflammation, and the clinical and pathological signs observed in toxicological studies. nih.gov Ingestion of solutions containing didecyl dimethyl ammonium chloride, a closely related compound, has been associated with severe esophagitis and diffuse esophageal ulcerations in a human case report. ijms.info Delayed complications from such caustic ingestions can include esophageal stricture and stenosis. ijms.info

| Observed Effect | Description | Source |

|---|---|---|

| Clinical Signs | Diarrhea, soft feces, decreased defecation. | epa.gov |

| Gross Pathology | Distended gastrointestinal tracts, thickened stomach mucosa. | epa.gov |

| Stomach/Intestinal Contents | Presence of abnormally colored slurry, paste, or liquid. | epa.gov |

Reproductive and Developmental Toxicology

The potential for this compound and similar QACs to affect reproduction and development has been investigated in regulatory-compliant studies. Research on didecyl dimethyl ammonium chloride (DDAC) provides valuable data in this area. researchgate.netnih.gov

Developmental toxicity studies in rats and rabbits have been conducted to assess the effects of prenatal exposure. epa.govresearchgate.net In rats administered DDAC by gavage during gestation, developmental toxicity was observed at higher doses, manifesting as an increased incidence of skeletal variations. epa.govepa.gov Similarly, in rabbits, effects such as decreased fetal body weight and an increased number of dead fetuses were noted. nih.govresearchgate.netepa.gov

A crucial finding across these studies is that developmental effects typically occur at exposure levels that also induce maternal toxicity. researchgate.net Signs of maternal toxicity included a higher incidence of clinical signs of illness, reduced body weight gain, and decreased food consumption. epa.govepa.gov The observation that fetal effects are seen in the presence of maternal toxicity suggests that DDAC is not a specific developmental toxicant, meaning it does not target the developing fetus in the absence of adverse effects on the mother. nih.govresearchgate.net

| Species | Observed Developmental Effects | Observed Maternal Effects | Conclusion | Source |

|---|---|---|---|---|

| Rat | Increased incidence of skeletal variations. | Increased clinical signs, decreased body weight gain, decreased food efficiency. | Developmental effects noted at maternally toxic doses. | epa.govepa.gov |

| Rabbit | Decreased fetal body weight, increased number of dead fetuses. | Clinical signs (e.g., audible respiration), body weight loss, decreased food consumption. 25% mortality at the highest dose. | Developmental effects noted at maternally lethal doses. | nih.govepa.gov |

| Rat (Two-Generation) | Reduced pup body weight during self-feeding phase. | Reduced body weights. | Reproductive NOAEL was established at the highest dose tested for F0, F1, and F2 generations. | researchgate.net |

Adverse Outcome Pathway (AOP) Development and Mechanistic Modeling for Risk Assessment

The Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge to trace the causal links from a molecular-level interaction with a chemical to an adverse outcome at the organism or population level. frontiersin.orgtaylorandfrancis.comresearchgate.net This tool is increasingly used in chemical risk assessment to provide a mechanistic understanding of toxicity. nih.gov

For QACs like this compound, an AOP has been proposed to explain the observed respiratory and gastrointestinal tract effects. nih.gov This AOP provides a model for understanding the mechanism of toxicity and supports risk assessment.

The proposed sequence of events is as follows:

Molecular Initiating Event (MIE): Following ingestion or inhalation, the cationic QAC molecules are incorporated into the epithelial cell membranes at the point of contact. nih.gov

Key Events (KEs): At sufficient concentrations, this incorporation disrupts the cell membrane, altering its fluidity and leading to the release of cellular contents. nih.gov Concurrently, these compounds can disrupt mitochondrial function, leading to a decrease in ATP production. nih.gov

Cellular and Tissue-Level Response: The combination of direct membrane lysis and mitochondrial dysfunction can lead to cell death through necrosis or apoptosis. nih.gov This cell death triggers the release of pro-inflammatory mediators, which recruit immune cells to the site of injury. nih.gov The subsequent inflammatory response can result in edema and excess mucus production. nih.gov

Adverse Outcome (AO): The culmination of these events is tissue-level damage, such as epithelial degeneration and dysplasia in the gastrointestinal tract. nih.gov

This mechanistic understanding is valuable for risk assessment. By identifying the key events in the toxicity pathway, it's possible to design testing strategies that focus on these mechanisms. frontiersin.org Furthermore, understanding that the primary action of these QACs is local irritation and cytotoxicity at the point of contact, with limited systemic distribution, allows for more refined risk assessments. nih.govnih.gov This knowledge can support the replacement of default uncertainty factors with data-derived extrapolation factors in risk assessment models, leading to a more precise characterization of risk. nih.gov

Advanced Research Applications and Material Science Integration of Decyldimethyloctylammonium Chloride

Incorporation into Antimicrobial Materials and Surfaces

The integration of decyldimethyloctylammonium chloride and similar QACs into materials is a key strategy for creating surfaces that actively combat microbial colonization. This approach is critical for high-touch surfaces in environments where hygiene is paramount.

Researchers have successfully developed antimicrobial materials by impregnating porous surfaces with QAC solutions. One notable example involves the use of hard-anodized aluminum. A solution containing a mixture of QACs, including octyldecyldimethylammonium chloride, alkyldimethylbenzylammonium chloride (ADBAC), dioctyldimethylammonium chloride, and didecyldimethylammonium chloride (DDAC), has been used to impregnate the nanoporous surface layer of anodized aluminum alloys (AA6061 and AA5052). nih.gov This process creates a material with rapid antibacterial activity, making it a promising candidate for high-touch surfaces in healthcare and public settings to limit the transmission of pathogenic bacteria. nih.gov

In the field of dentistry, preventing microbial biofilm formation on dentures is crucial to avoid conditions like denture stomatitis. mdpi.com Studies have explored incorporating antimicrobial agents into denture-base resins (DBRs). While some research has focused on agents like benzyldimethyldodecyl ammonium (B1175870) chloride (C12BDMA-Cl), the principle of embedding QACs to impart antimicrobial properties is well-established. mdpi.comabstractarchives.com For instance, modifying a heat-polymerized acrylic DBR with 3 wt.% of C12BDMA-Cl demonstrated significant antifungal activity against Candida albicans without compromising the material's essential mechanical properties, such as flexural strength and microhardness. mdpi.comabstractarchives.com This indicates the potential for developing denture materials with built-in resistance to microbial colonization. mdpi.commdpi.com

The long-term effectiveness of antimicrobial-impregnated materials depends on the release kinetics of the biocidal agent. For the QAC-impregnated anodized aluminum, studies have evaluated the release of the compounds to understand the durability of the antimicrobial effect. nih.gov The research indicates that to maintain high performance, these surfaces should be utilized in environments with low humidity and cleaned with solutions that also contain QACs, suggesting that the release is a critical factor in sustained activity. nih.gov

In the context of denture resins, long-term efficacy is equally important. Research on denture base resin containing dimethylaminododecyl methacrylate (B99206) (DMADDM) confirmed that the modified material could significantly inhibit multi-species biofilms. mdpi.com The in vivo biocompatibility was confirmed, showing no increased inflammatory response with additions of up to 6.6% DMADDM. mdpi.com Similarly, studies on dental adhesives doped with benzyldimethyldodecyl ammonium chloride (BDMDAC) showed that while the antibacterial effect was potent initially, it could diminish after an aging process involving thermal cycling. nih.gov This highlights the challenge of ensuring a controlled and sustained release of the antimicrobial agent from the material matrix over its intended lifespan.

Synergistic Formulations and Combinatorial Studies

Combining this compound with other compounds can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual components. This strategy is being explored to enhance efficacy and combat microbial tolerance. csic.esbeyondpesticides.org

Significant synergistic effects have been observed when QACs like didecyldimethylammonium chloride (DDAC) are combined with other substances. Studies have demonstrated that combinations of DDAC with essential oil constituents (EOCs), such as carvacrol (B1668589) and eugenol, result in potent bactericidal activity against foodborne pathogens like Escherichia coli and Bacillus cereus. mdpi.com This synergistic interaction allows for a significant reduction in the bacterial population in a shorter time frame compared to the individual agents. mdpi.com

Another area of research has shown that the bactericidal activity of DDAC against Staphylococcus aureus can be enhanced by combining it with certain nonionic surfactants. nih.gov A low concentration of DDAC (0.3 ppm), which has no bactericidal effect on its own, becomes effective when combined with low concentrations of specific nonionic surfactants. nih.gov The proposed mechanism is that the surfactants act on the bacterial cell wall, allowing DDAC to more easily access and disrupt the lipid double membrane. nih.gov

The table below summarizes the synergistic bactericidal effects observed when combining DDAC with essential oil constituents against common foodborne bacteria. The Fractional Bactericidal Concentration Index (FBCI) is used to classify the interaction, with a value ≤ 0.5 indicating synergy.

| Organism | Combination | FBCI Value | Interaction Classification |

| E. coli | Carvacrol + DDAC | 0.31 | Synergy |

| E. coli | Eugenol + DDAC | 0.38 | Synergy |

| B. cereus | Carvacrol + DDAC | 0.28 | Synergy |

| B. cereus | Eugenol + DDAC | 0.31 | Synergy |

| Data sourced from a 2024 study on antimicrobial synergism. mdpi.com |

The principle of synergy is also applied in pesticide formulations to increase their effectiveness. Research on a similar cationic surfactant, dodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC), demonstrated a significant enhancement of the insecticide chlorpyrifos's toxicity against the beet armyworm, Spodoptera exigua. nih.gov The study found that DDBAC did not inhibit the pest's detoxification enzymes but rather accelerated the penetration of chlorpyrifos (B1668852) through the insect's cuticle. nih.gov When combined with DDBAC, the amount of chlorpyrifos recovered from the exterior of the insect after 8 hours was substantially lower (8.5-12.6%) compared to when the insecticide was used alone (23.3%), indicating faster absorption and enhanced efficacy. nih.gov This mechanism allows for a greater toxic effect without increasing the concentration of the primary insecticide. nih.gov

Role in Water Treatment Technologies and Industrial Systems

This compound and chemically similar QACs like DDAC are employed in various water treatment and industrial applications to control microbial growth. atamanchemicals.compainichemical.com Their broad-spectrum activity against bacteria, algae, and fungi makes them effective biocides in systems such as industrial cooling towers, swimming pools, and oilfield flood waters. atamanchemicals.comnih.gov In these systems, they prevent biofouling and the proliferation of microorganisms that can impede operations and pose health risks. atamanchemicals.com

One specific application is in ballast water treatment for ships, which is crucial for preventing the transfer of invasive aquatic species between different marine environments. nih.gov Studies have tested DDAC as a potential treatment agent, showing its ability to inactivate phytoplankton and reduce zooplankton abundance. nih.govrug.nl While effective, challenges such as the need for neutralization of residual DDAC before discharge remain a consideration for its practical implementation in this context. nih.gov

Flocculation and Coagulation Mechanisms in Water Purification (referencing related QACs)

The purification of water often necessitates the removal of suspended solids, which can range from fine particles of clay and silt to microscopic organisms. These particles typically carry a negative surface charge, causing them to repel one another and remain dispersed in the water. mrwa.comwcs-group.co.uk The processes of coagulation and flocculation are fundamental to overcoming these repulsive forces and facilitating particle removal.

Coagulation is the initial step where the electrostatic charges of suspended particles are destabilized. mrwa.com This is achieved by adding chemical coagulants with an opposite charge to the water. mrwa.combehnmeyer.com this compound, a member of the quaternary ammonium compound (QAC) family, functions as an effective organic coagulant. As a cationic surfactant, its nitrogen atom carries a permanent positive charge, enabling it to bind readily to negatively charged surfaces. orapiasia.comatamanchemicals.comchemtexltd.comiisd.org When introduced into water, the positively charged QAC molecules neutralize the negative charges on suspended colloids, such as clay, color-producing organic matter, and microorganisms. orapiasia.combiologicalwasteexpert.com This charge neutralization allows the particles to overcome their natural repulsion and aggregate into tiny, submicroscopic clumps known as microflocs. mrwa.com

Following coagulation, the flocculation stage involves gentle, prolonged mixing to encourage the collision of microflocs. mrwa.com These collisions lead to the formation of larger, visible, and more easily settleable particles called flocs. mrwa.com Certain QACs, especially those with a polymeric structure like polydiallyldimethylammonium chloride (polyDADMAC), can enhance this process through a bridging mechanism. behnmeyer.comncsu.edu In this mechanism, the long polymer chains of the flocculant adsorb onto multiple microflocs, physically linking them together to create larger, more robust macroflocs that can be efficiently removed from the water through sedimentation or filtration. mrwa.comnih.gov

Organic coagulants like QACs offer several advantages over traditional inorganic coagulants, such as a reduction in sludge volume and high efficiency across a broad pH range. behnmeyer.com

Table 1: Comparison of Coagulant Types in Water Treatment

| Feature | Inorganic Coagulants (e.g., Aluminum Sulfate, Ferric Chloride) | Organic Coagulants (e.g., QACs, polyDADMAC) |

|---|---|---|

| Mechanism | Charge neutralization; forms metal hydroxide (B78521) precipitates. wcs-group.co.uk | Charge neutralization; polymer bridging. behnmeyer.comnih.gov |

| pH Sensitivity | Effective within a specific, often narrow, pH range. wcs-group.co.uk | Effective over a broader pH range. behnmeyer.com |

| Sludge Production | Produces a larger volume of sludge. wcs-group.co.uk | Generates significantly less sludge. behnmeyer.com |

| Efficiency | Proven track record of successful use in municipal and industrial water treatment. behnmeyer.com | Known for high efficiency, requiring smaller doses. behnmeyer.com |

| Cost | Generally less expensive per pound. mrwa.com | Can be more expensive, but lower dosage may offset costs. mrwa.combehnmeyer.com |

Application in Industrial Water Systems for Microbial Control

Industrial water systems, such as recirculating cooling towers, pulp and paper mills, and oilfield water injection systems, provide ideal environments for the proliferation of microorganisms, including bacteria, fungi, and algae. painichemical.commade-in-china.comyoutube.com Unchecked microbial growth leads to the formation of biofilms—slimy layers of microorganisms that adhere to surfaces like pipes (B44673) and heat exchangers. youtube.com Biofilm accumulation can cause severe operational issues, including reduced heat transfer efficiency, microbially-induced corrosion, equipment failure, and significant health risks, such as the growth of pathogens like Legionella. youtube.com

This compound, often referred to by its synonym Didecyldimethylammonium chloride (DDAC), is a potent, broad-spectrum antimicrobial agent widely used for microbial control in these settings. painichemical.commade-in-china.comatamanchemicals.comkeruichemical.com As a cationic QAC, its mechanism of action is rooted in its molecular structure. chemtexltd.com The positively charged head of the molecule is drawn to the negatively charged cell walls of microorganisms. orapiasia.comnih.govnih.gov

The process of microbial inactivation involves several steps:

Adsorption and Penetration: The QAC molecules adsorb onto and penetrate the bacterial cell wall. nih.gov

Membrane Disruption: They then interact with the cytoplasmic membrane, disrupting the lipid and protein structure. nih.govnih.gov

Leakage: This disruption leads to the leakage of essential low-molecular-weight intracellular materials. nih.gov

Cell Lysis: Ultimately, the degradation of proteins and nucleic acids, combined with the actions of autolytic enzymes, causes the complete lysis and death of the cell. nih.gov

At lower concentrations, DDAC can inhibit microbial growth (bacteriostatic/fungistatic), while at higher concentrations it is microbicidal. nih.gov Its chemical stability over a wide pH range (pH 2 to 10) further enhances its utility in diverse industrial water systems. made-in-china.com

Table 2: Industrial Water System Applications of this compound (DDAC)

| Industrial System | Primary Challenge | Role of DDAC | Target Microorganisms |

|---|---|---|---|

| Recirculating Cooling Towers | Biofilm formation on fill and heat exchangers reduces efficiency and promotes corrosion. atamanchemicals.comyoutube.com | Controls algae and bacterial slime; prevents biofouling. atamanchemicals.comepa.gov | Algae, slime-forming bacteria. atamanchemicals.commade-in-china.com |

| Oilfield Water Systems | Growth of slime-forming and sulfate-reducing bacteria in injection and disposal water can cause corrosion and reservoir plugging. painichemical.comepa.gov | Controls bacterial growth to maintain system integrity and efficiency. painichemical.comatamanchemicals.com | Slime-forming bacteria, sulfate-reducing bacteria. epa.gov |

| Pulp & Paper Mills | Slime deposits on machinery can lead to breaks in the paper sheet and affect product quality. made-in-china.com | Used as a slimicide to prevent microbial deposits. made-in-china.com | Bacteria, Fungi. made-in-china.com |

| Wastewater Treatment | General microbial contamination and biofouling. made-in-china.com | Acts as a disinfectant and biocide to control microbial populations. made-in-china.comatamanchemicals.com | Broad-spectrum (Bacteria, Fungi, Algae). made-in-china.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Didecyldimethylammonium chloride (DDAC) |

| Polydiallyldimethylammonium chloride (polyDADMAC) |

| Polyamine |

| Aluminum Sulfate |

Analytical Methodologies and Detection of Decyldimethyloctylammonium Chloride in Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental tool in the analysis of Decyldimethyloctylammonium chloride, enabling its separation from other substances and its quantification. The choice of chromatographic method often depends on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. Reverse-phase (RP) HPLC is a common approach for the separation of this compound. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. For Mass Spectrometry (MS) compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com

The strong ionic nature of the quaternary ammonium (B1175870) group can lead to interactions with residual silanols on silica-based columns, which may result in poor peak shape. thermofisher.com To overcome this, ion-pairing reagents can be added to the mobile phase to improve peak symmetry and retention time. waters.comchromatographyonline.com The use of specialized columns, such as those with zwitterionic stationary phases or end-capped C18 columns, can also provide excellent separation and peak shape for quaternary ammonium compounds. thermofisher.comchromatographyonline.com

Coupling HPLC with a mass spectrometer (HPLC-MS) offers enhanced sensitivity and selectivity, allowing for the accurate identification and quantification of this compound, even at low concentrations. nih.govrsc.org This is particularly useful for purity analysis and for detecting the compound in complex environmental or biological samples. nih.gov

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Newcrom R1, Luna C18, Agilent Zorbax XDB C18, Acclaim Surfactant Plus sielc.comthermofisher.comekb.eg |

| Mobile Phase | Acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid) or buffer (e.g., ammonium formate) sielc.comekb.eg |

| Detection | UV, Mass Spectrometry (MS) sielc.comthermofisher.com |

| Flow Rate | 0.3 - 1.0 mL/min ekb.eg |

| Injection Volume | 5 - 20 µL waters.comekb.eg |

While this compound itself is a non-volatile salt and not directly amenable to traditional Gas Chromatography (GC), pyrolysis GC-MS has emerged as a powerful technique for its analysis. nih.gov This method involves the thermal decomposition of the compound in the GC inlet, followed by the separation and detection of its volatile pyrolysis products by the mass spectrometer. nih.govornl.gov A significant advantage of this technique is the ability to simultaneously determine both the quaternary ammonium cation and the corresponding halide anion in a single analysis. nih.gov

GC-MS is also instrumental in studying the biodegradation pathways of quaternary ammonium compounds. researchgate.net By identifying the metabolic intermediates and final degradation products, researchers can understand how these compounds are broken down by microorganisms in the environment. For instance, studies on similar compounds have identified degradation products such as tertiary amines, aldehydes, and carboxylic acids. researchgate.net The analysis of environmental samples, such as wastewater and sludge, often employs GC-MS to detect and quantify these compounds and their degradation products. nih.gov

Table 2: Pyrolysis GC-MS Conditions for Quaternary Ammonium Compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Technique | Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) nih.gov |

| Pyrolysis | In the injector port of the gas chromatograph nih.gov |

| Detection | Mass Spectrometry (Electron Impact or Chemical Ionization) nih.gov |

| Application | Simultaneous determination of cation and anion; analysis of bulk material and disinfectants nih.gov |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique that can be used for the qualitative and semi-quantitative analysis of this compound and its degradation products. nih.gov In TLC, a stationary phase, such as silica (B1680970) gel or a modified version like silanized silica gel, is coated on a flat plate, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components of a mixture based on their differential partitioning between the two phases. nih.gov

For the analysis of quaternary ammonium compounds, reversed-phase TLC plates are often used. nih.gov After separation, the spots can be visualized using a variety of reagents. A common method involves spraying the plate with a solution like potassium triiodide, which reacts with the quaternary ammonium compounds to produce colored spots. nih.gov TLC is particularly useful for monitoring the progress of a chemical reaction or for screening for the presence of degradation products in environmental samples. mdpi.com Bioautography, which combines TLC with a biological detection method, can be used to identify which separated components have antimicrobial activity. nih.gov

Table 3: TLC System for Analysis of Quaternary Ammonium Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silanized silica gel nih.gov |

| Mobile Phase | Methanol-sodium acetate (B1210297) solution-acetone mixtures nih.gov |

| Detection | Potassium triiodide solution, UV densitometry nih.gov |

| Application | Separation of homologues, quantification, analysis of degradation products nih.gov |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the molecular structure of this compound and for confirming its purity. These methods are based on the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR and ¹³C NMR are the most common types of NMR used. ¹H NMR provides detailed information about the different types of protons in the molecule and their chemical environment. carleton.cacarlroth.com For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl protons on the nitrogen atom, the methylene (B1212753) protons of the octyl and decyl chains, and the terminal methyl protons of these chains. researchgate.net The integration of the peak areas can be used to determine the relative number of protons of each type, which helps in confirming the structure.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Terminal CH₃ groups of alkyl chains | ~0.8-0.9 |

| (CH₂)n groups of alkyl chains | ~1.2-1.4 |

| N-CH₃ groups | ~3.0-3.3 |

| N-CH₂ groups of alkyl chains | ~3.2-3.4 |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The FTIR spectrum is a plot of this absorption versus frequency.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands for the C-H bonds of the alkyl chains and the C-N bonds of the quaternary ammonium group. researchgate.netresearchgate.net The presence of strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region is indicative of the long alkyl chains. researchgate.net Bending vibrations for the CH₂ and CH₃ groups are also typically observed in the 1300-1500 cm⁻¹ region. researchgate.net The vibrations associated with the C-N bond and the quaternary ammonium group can be found in the fingerprint region of the spectrum. researchgate.net

Table 5: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (alkyl) | 2927 - 2955 | Asymmetric Stretching |

| C-H (alkyl) | 2855 - 2875 | Symmetric Stretching |

| CH₂ | ~1465 - 1470 | Bending (Scissoring) researchgate.net |

| C-N | ~1020 - 1220 | Stretching |

| Quaternary Ammonium | ~900 - 950 | Skeletal Vibrations |

Microbiological Assays for Efficacy Determination

The effectiveness of this compound as an antimicrobial agent is quantified through various microbiological assays. These methods are essential for determining the concentration at which the compound inhibits or kills microorganisms and for understanding the dynamics of its antimicrobial action over time.

Growth Curve Analysis and Time-Kill Studies for Dynamic Efficacy Assessment

Growth curve analysis and time-kill studies offer a dynamic perspective on the antimicrobial efficacy of this compound. nih.gov These methods assess the rate at which the compound affects bacterial populations over time. nih.gov

Growth curve analysis involves exposing bacteria to various concentrations of the antimicrobial agent and monitoring their growth, typically by measuring optical density. nih.gov Studies on the closely related didecyldimethylammonium chloride (DDAC) have shown that even at sub-MIC concentrations, the compound can affect the lag, exponential, stationary, and death phases of bacterial growth. nih.govnih.gov For example, at sub-MIC levels of DDAC, a decrease in optical density and a lower growth rate have been observed in Bacillus cereus and Escherichia coli compared to control groups without the disinfectant.

Time-kill kinetic studies measure the rate of bacterial killing at specific concentrations of the antimicrobial agent over a set period. researchgate.net For quaternary ammonium compounds, these studies typically reveal a concentration-dependent killing effect. nih.govresearchgate.net For instance, in studies with similar antibacterial monomers, higher concentrations led to a more rapid reduction in bacterial numbers. nih.gov At four times the MBC, some compounds could eliminate all bacteria within 30 minutes. nih.gov The kinetics of these time-kill curves are influenced by the disinfectant dose. nih.gov

Illustrative Time-Kill Kinetics for a Quaternary Ammonium Compound

| Concentration | Time to achieve 99.9% kill | Reference |

|---|---|---|

| 1x MBC | > 360 min | nih.gov |

| 2x MBC | 120 - 240 min | nih.gov |

| 4x MBC | 10 - 30 min | nih.gov |

Advanced Imaging Techniques for Cellular and Morphological Analysis

Advanced imaging techniques are indispensable for visualizing the structural and morphological changes induced in microorganisms upon exposure to this compound. These methods provide direct visual evidence of the compound's mechanism of action at a cellular level.